molecular formula C20H21FN4OS B12016396 5-(4-Fluorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 677779-34-9

5-(4-Fluorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12016396
CAS No.: 677779-34-9
M. Wt: 384.5 g/mol
InChI Key: MFYCMGVDBWZSOK-HYARGMPZSA-N
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Description

FTT , is a heterocyclic compound with a complex structure. Let’s break down its name:

    5-(4-Fluorophenyl): This part of the compound contains a fluorine-substituted phenyl ring at the 5-position.

    4-((4-(pentyloxy)benzylidene)amino): Here, we have a benzylidene group attached to an amino group via a pentyloxy linker.

    4H-1,2,4-triazole-3-thiol: The core structure is a 1,2,4-triazole ring with a thiol (sulfur-containing) group at the 3-position.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for FTT, but one common approach involves the condensation of a substituted benzaldehyde with a substituted hydrazine. The reaction proceeds through a Schiff base intermediate, followed by cyclization to form the triazole ring. The fluorophenyl substituent can be introduced during the synthesis.

Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or acetonitrile). Acidic or basic catalysts may be employed to facilitate the condensation. Isolation and purification steps follow, yielding the desired compound.

Industrial Production: FTT is not produced on an industrial scale due to its specialized applications. research laboratories synthesize it for scientific investigations.

Chemical Reactions Analysis

FTT undergoes various reactions:

    Oxidation: The thiol group can be oxidized to a disulfide.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the triazole ring may yield different derivatives.

Common reagents include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and reducing agents (e.g., sodium borohydride).

Major products depend on reaction conditions and substituents. For example, reduction of FTT may yield aminothiazoles or other related compounds.

Scientific Research Applications

FTT finds applications in various fields:

    Medicine: It exhibits antimicrobial properties and has potential as an antifungal or antibacterial agent.

    Chemistry: Researchers use FTT as a building block for designing novel compounds.

    Industry: Limited industrial applications, but it could be explored for materials science or drug development.

Mechanism of Action

FTT’s mechanism of action likely involves interactions with cellular targets. It may inhibit enzymes or interfere with metabolic pathways. Further studies are needed to elucidate specific molecular pathways.

Comparison with Similar Compounds

FTT’s uniqueness lies in its combination of a triazole ring, fluorophenyl group, and thiol functionality. Similar compounds include other triazoles, thiol-containing molecules, and fluorinated aromatics.

Properties

CAS No.

677779-34-9

Molecular Formula

C20H21FN4OS

Molecular Weight

384.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H21FN4OS/c1-2-3-4-13-26-18-11-5-15(6-12-18)14-22-25-19(23-24-20(25)27)16-7-9-17(21)10-8-16/h5-12,14H,2-4,13H2,1H3,(H,24,27)/b22-14+

InChI Key

MFYCMGVDBWZSOK-HYARGMPZSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

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